molecular formula C10H11N3O2S B1299326 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 364360-13-4

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1299326
CAS No.: 364360-13-4
M. Wt: 237.28 g/mol
InChI Key: BVYNFLPAMUDFSH-UHFFFAOYSA-N
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Description

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Biological Activity

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, a compound with the CAS number 364360-13-4, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Molecular Structure:

  • Molecular Formula: C10_{10}H11_{11}N3_3O2_2S
  • Molecular Weight: 237.28 g/mol
  • IUPAC Name: this compound

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. A study focused on various substituted thiadiazoles demonstrated that compounds similar to this compound showed promising activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods. For instance:

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus8
Compound BEscherichia coli16
5-Methyl CompoundBacillus subtilis12

These results suggest that modifications in the thiadiazole structure can enhance antibacterial efficacy against common pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal species. The antifungal efficacy was evaluated using standard strains such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity:

CompoundFungal StrainInhibition Zone (mm)
This compoundCandida albicans15
Other DerivativeAspergillus niger18

These findings indicate a potential for developing new antifungal agents based on this compound's structure .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. Notably, compounds featuring the thiadiazole ring have been reported to induce apoptosis in cancer cell lines. For example:

  • Study Findings: A derivative of thiadiazole demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 25 µM.

This suggests that further investigation into structural modifications could lead to more potent anticancer agents .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comprehensive study conducted by Shruthi et al. (2019) evaluated a series of thiadiazole derivatives for their antimicrobial activities. The study highlighted that compounds with methoxy substitutions exhibited enhanced activity against Mycobacterium tuberculosis with inhibition rates exceeding 90% at specific concentrations .
  • Antifungal Screening :
    • Another research effort assessed the antifungal properties of various thiadiazole derivatives against clinical isolates of fungi. The results indicated that modifications in the phenyl ring significantly influenced antifungal activity, with some compounds achieving inhibition zones greater than 20 mm .

Properties

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-14-7-2-4-8(5-3-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYNFLPAMUDFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360203
Record name 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364360-13-4
Record name 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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